molecular formula C9H6FNO B1297187 6-Fluoroquinolin-8-ol CAS No. 135838-04-9

6-Fluoroquinolin-8-ol

Cat. No. B1297187
CAS RN: 135838-04-9
M. Wt: 163.15 g/mol
InChI Key: SCUWALYGODIPCH-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-8-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 and is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H . This compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a density of 1.4±0.1 g/cm3, a boiling point of 321.9±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 44.1±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 119.4±3.0 cm3 .

Scientific Research Applications

Medicinal Chemistry Applications

6-Fluoroquinolin-8-ol derivatives have been investigated for their potential in treating various diseases, including infectious diseases and cancer. For instance, the immunobiological efficacy and immunotoxicity of novel fluoroquinolone derivatives have been examined, revealing significant anti-cancer reactivity and immunomodulatory properties, indicating their potential in cancer therapy and infection control (Jantová et al., 2018). Furthermore, the synthesis and evaluation of tetracyclic fluoroquinolones have shown promising antibacterial and anticancer properties, highlighting the dual therapeutic potential of these compounds (Al-Trawneh et al., 2010).

Material Science and Sensing Applications

In material science, fluoroquinolin-8-ol derivatives have been used to synthesize compounds with notable photophysical properties. For example, the synthesis of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes demonstrated enhanced fluorescence, suitable for applications in organic light-emitting diodes (OLEDs) (Suliman et al., 2014). Another study explored heteromeric double helix formation by cross-hybridization of chloro- and fluoro-substituted quinoline oligoamides, showcasing the potential for creating novel supramolecular structures (Gan et al., 2010).

Biochemical Applications

From a biochemical perspective, fluoroquinolin-8-ol derivatives have been utilized in designing fluorescent sensors for metal ions, such as zinc, with applications in cell imaging studies. These compounds exhibit quick responses and high selectivity, making them suitable for detecting and analyzing metal ions in biological systems (Pradhan et al., 2015). Additionally, the pharmacology of fluoroquinolones has been extensively reviewed, emphasizing their structural diversity and the impact on their pharmacokinetic characteristics and microbial activities, which is vital for their application in veterinary and potentially human medicine (Martinez et al., 2006).

Safety and Hazards

6-Fluoroquinolin-8-ol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Fluoroquinolones, a class of compounds to which 6-Fluoroquinolin-8-ol belongs, represent an interesting synthetic class of antimicrobial agents with broad-spectrum and potent activity . Future research may focus on the development of new fluoroquinolones with improved potency, spectrum of activity, and resistance to currently available agents .

Biochemical Analysis

Biochemical Properties

6-Fluoroquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where this compound acts as a chelating agent. This interaction is crucial in biochemical assays where metal ion detection and quantification are required. Additionally, this compound has been shown to inhibit certain enzymes, such as bacterial DNA gyrase, which is essential for DNA replication and transcription in bacteria . This inhibition is due to the compound’s ability to bind to the enzyme’s active site, preventing its normal function.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription by inhibiting DNA gyrase, leading to cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in oxidative stress response, thereby affecting cellular redox balance . Additionally, this compound can interfere with mitochondrial function, leading to changes in cellular energy metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, such as DNA gyrase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to the disruption of DNA replication and transcription. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of this compound may exhibit different biochemical properties, potentially leading to altered effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial infections without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cellular proteins and enzymes, leading to cellular damage and dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, further enhancing its excretion. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it can interact with specific transporters and binding proteins that facilitate its movement within the cell. Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in biochemical assays and therapeutic applications.

properties

IUPAC Name

6-fluoroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUWALYGODIPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327639
Record name 6-fluoroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135838-04-9
Record name 6-fluoroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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